molecular formula C9H13N3OS B2366509 (2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide CAS No. 327077-71-4

(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide

Cat. No.: B2366509
CAS No.: 327077-71-4
M. Wt: 211.28
InChI Key: CWEGVQCSGCOJRX-IZZDOVSWSA-N
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Description

(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide is an organic compound featuring a furan ring, a hydrazinecarbothioamide group, and a propylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide typically involves the condensation of 5-methylfuran-2-carbaldehyde with hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The hydrazinecarbothioamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the hydrazinecarbothioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazinecarbothioamide group may produce amines.

Scientific Research Applications

(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide is unique due to its specific structural features, such as the presence of both a furan ring and a hydrazinecarbothioamide group. These features confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

[(E)-3-(5-methylfuran-2-yl)propylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-7-4-5-8(13-7)3-2-6-11-12-9(10)14/h4-6H,2-3H2,1H3,(H3,10,12,14)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEGVQCSGCOJRX-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CC/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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